Aethiopinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

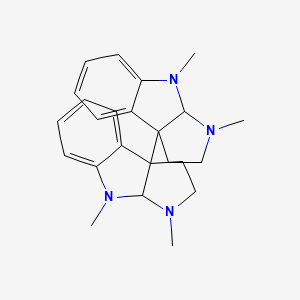

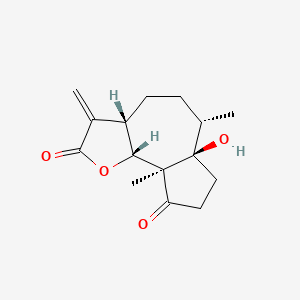

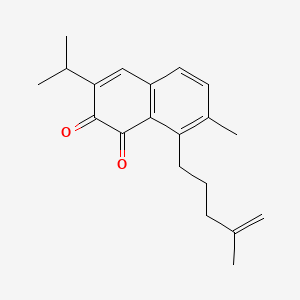

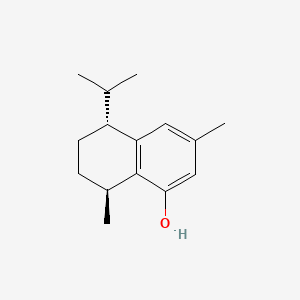

Aethiopinone is a compound with the molecular formula C20H24O2 . It is an abietane diterpenoid synthesized in the roots of several Salvia species . It has been found to have promising biological activities .

Synthesis Analysis

The synthesis of Aethiopinone involves the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP)-dependent terpenoid pathway . Overexpressing AtDXS or AtDXR genes in Salvia sclarea hairy roots has been shown to enhance the biosynthesis of this compound . The increase in Aethiopinone synthesis was gene-dependent, with the overexpression of the AtDXR triggering a 4.4-fold increase in Aethiopinone .Molecular Structure Analysis

The molecular structure of Aethiopinone is characterized by a tricyclic diterpene structure . It shares structural similarity in the quinone moiety with other compounds such as tanshinone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Aethiopinone are controlled by several genes encoding enzymes of the MEP-pathway . High correlations between Aethiopinone content and the elicited level of gene transcripts were found for DXS2, DXR, and GGPPS, encoding enzymes acting upstream of GGPP, the common precursor of diterpenes and other plastidial-derived terpenes .科学研究应用

抗炎和镇痛特性

Aethiopinone,一种从埃塞俄比亚鼠尾草根中提取的化合物,展现出显著的抗炎和镇痛效果。已经显示它能抑制人类中性粒细胞中的5-脂氧合酶活性,表明其在缓解炎症反应中的作用(Benrezzouk et al., 2001)。进一步的研究突出了它在减轻水肿、作为镇痛和退热剂的功效,与非甾体类抗炎药物的效果相似(Hernández-Pérez等,1995)。

抗微生物和细胞毒活性

Aethiopinone还展现出抗微生物特性,特别是对金黄色葡萄球菌和枯草芽孢杆菌等细菌菌株。已经注意到它对人类癌细胞的细胞毒活性,突显了它在治疗应用中的潜力(Hernández-Pérez等,1999)。

抗癌潜力

该化合物在癌症研究中显示出潜力,特别是在抑制乳腺癌细胞方面。它与PI3K/AKT途径的相互作用表明了在癌症治疗策略中的潜在作用(Kafil et al., 2015)。

增强生物合成以用于药物应用

通过针对甲基二羟基丙酮磷酸途径中的基因,已经努力优化了aethiopinone的生产。这种方法旨在增加药用活性的阿比特烷二萜的合成,其中包括aethiopinone(Vaccaro et al., 2020)。

调节抗生素抗性和抗生物膜活性

除了其抗菌特性外,已发现aethiopinone能调节抗生素抗性并表现出抗生物膜活性,特别是对抗甲氧西林耐药的金黄色葡萄球菌和表皮葡萄球菌(Walencka et al., 2007)。

药理学和化学特性

通过各种研究进一步调查了aethiopinone的药理学特性和化学特性,揭示了它在医学和科学研究中的多样应用(Cuadrado et al., 1992)。

未来方向

Future research could focus on optimizing the synthesis of Aethiopinone in Salvia sclarea hairy roots by either elicitation or by modifying the expression of genes encoding enzymes of the MEP-pathway . This could potentially lead to a more efficient production platform for such promising anti-proliferative plant-derived compounds .

属性

CAS 编号 |

79491-58-0 |

|---|---|

产品名称 |

Aethiopinone |

分子式 |

C20H24O2 |

分子量 |

296.4 g/mol |

IUPAC 名称 |

7-methyl-8-(4-methylpent-4-enyl)-3-propan-2-ylnaphthalene-1,2-dione |

InChI |

InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h9-11,13H,1,6-8H2,2-5H3 |

InChI 键 |

CAAYVGWMDZSZAD-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCCC(=C)C |

规范 SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCCC(=C)C |

其他 CAS 编号 |

79491-58-0 |

同义词 |

aethiopinone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)